molecular formula C20H19ClN6O B303702 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303702
M. Wt: 394.9 g/mol
InChI Key: ZNURJLKLWZRQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and survival of cancer cells.

Mechanism of Action

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of a group of enzymes known as Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells, and by blocking its activity, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have other biochemical and physiological effects. For example, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can modulate the activity of immune cells, such as B cells and T cells, and can enhance the immune response against cancer cells. 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is also orally available, which makes it convenient for administration in clinical settings. However, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations, such as its potential for drug-drug interactions and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the research and development of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the identification of biomarkers that can predict the response to 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in different types of cancer. Another area of interest is the combination of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other cancer treatments, such as immunotherapy and targeted therapy. Finally, the optimization of the pharmacokinetic properties of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, such as its solubility and bioavailability, could improve its efficacy and safety in clinical settings.
In conclusion, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its specificity for BTK and its potential for combination with other cancer treatments make it a valuable candidate for further research and development.

Synthesis Methods

The synthesis of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the formation of a triazole ring, the introduction of a quinoline moiety, and the addition of a cyano group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of cancer, including animal models and cell lines. In these studies, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the growth and survival of cancer cells, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H19ClN6O/c1-20(2)7-14-17(15(28)8-20)16(11-4-3-5-12(21)6-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26)

InChI Key

ZNURJLKLWZRQKO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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